molecular formula C9H10N4 B13064266 4-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine

4-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine

Cat. No.: B13064266
M. Wt: 174.20 g/mol
InChI Key: WOHNIDNNQBDXRC-UHFFFAOYSA-N
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Description

4-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a pyridine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrazole rings in its structure makes it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with methylhydrazine under acidic conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the reaction efficiency and yield. The use of magnesium oxide nanoparticles as a catalyst has been reported to improve the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 4-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyridine and pyrazole rings allows for versatile reactivity and potential therapeutic applications.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

4-methyl-5-pyridin-2-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C9H10N4/c1-6-8(12-13-9(6)10)7-4-2-3-5-11-7/h2-5H,1H3,(H3,10,12,13)

InChI Key

WOHNIDNNQBDXRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2=CC=CC=N2

Origin of Product

United States

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